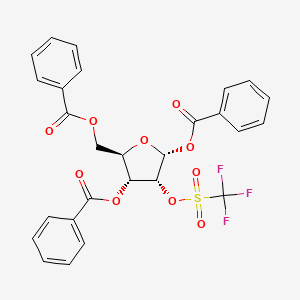

1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)-a-D-ribofuranose

CAS No.:

Cat. No.: VC15879778

Molecular Formula: C27H21F3O10S

Molecular Weight: 594.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H21F3O10S |

|---|---|

| Molecular Weight | 594.5 g/mol |

| IUPAC Name | [(2R,3R,4R,5R)-3,5-dibenzoyloxy-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl benzoate |

| Standard InChI | InChI=1S/C27H21F3O10S/c28-27(29,30)41(34,35)40-22-21(38-24(32)18-12-6-2-7-13-18)20(16-36-23(31)17-10-4-1-5-11-17)37-26(22)39-25(33)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21-,22-,26-/m1/s1 |

| Standard InChI Key | HBSJRDYIAMPUCU-PIXQIBFHSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@H](O2)OC(=O)C3=CC=CC=C3)OS(=O)(=O)C(F)(F)F)OC(=O)C4=CC=CC=C4 |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)OS(=O)(=O)C(F)(F)F)OC(=O)C4=CC=CC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₂₇H₂₁F₃O₁₀S, with a molecular weight of 594.51 g/mol . Its structure comprises a ribofuranose core where the 1, 3, and 5 hydroxyl groups are benzoylated, while the 2-position bears a triflyl group (Fig. 1).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 646°C at 760 mmHg | |

| Refractive Index | 1.594 | |

| Vapor Pressure | 1.42 × 10⁻¹⁶ mmHg at 25°C | |

| Storage Temperature | +4°C |

The triflyl group’s electron-withdrawing nature enhances its reactivity as a leaving group, facilitating nucleophilic substitutions . Benzoyl groups provide steric protection, directing regioselective reactions at the 2-position .

Synthesis and Reaction Mechanisms

Synthetic Route

The compound is synthesized from 1,3,5-Tri-O-benzoyl-D-ribofuranose via triflylation:

-

Substrate Preparation: 1,3,5-Tri-O-benzoyl-D-ribofuranose is dissolved in anhydrous dichloromethane .

-

Triflylation: Trifluoromethanesulfonic anhydride is added at -10°C in the presence of pyridine, yielding the triflyl derivative with 100% yield .

Reaction Conditions:

Mechanistic Insights

The triflyl group’s installation proceeds via a two-step mechanism:

-

Activation: Pyridine deprotonates the 2-hydroxyl group, forming a reactive alkoxide.

-

Electrophilic Substitution: Triflic anhydride reacts with the alkoxide, displacing the triflate ion .

This pathway is favored due to the triflyl group’s superior leaving ability compared to conventional tosyl or mesyl groups .

Applications in Organic Synthesis

Nucleoside and Fluorinated Sugar Synthesis

The compound serves as a key intermediate in:

-

Vorbrüggen Glycosylation: Coupling with nucleobases (e.g., thymine, cytosine) to form β-D-nucleosides .

-

Fluorination: Reaction with tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) introduces fluorine at the 2-position, yielding 2-deoxy-2-fluoro sugars .

Example: Synthesis of 2’-deoxy-2’-fluoro-D-ribofuranosyl nucleosides, a class of antiviral agents .

Glycosylation Reactions

The triflyl group’s lability enables efficient glycosidic bond formation. For instance, coupling with silyl-protected nucleophiles (e.g., trimethylsilyl uracil) produces ribofuranosyl nucleosides with >80% β-selectivity .

Challenges and Optimization Strategies

Competing Side Reactions

-

Acyl Migration: Uncontrolled reaction temperatures may cause benzoyl group migration, reducing yield .

-

Elimination: Harsh conditions (e.g., elevated temperatures) promote β-elimination, forming glycal byproducts .

Scalability Issues

Industrial-scale synthesis faces challenges in:

-

Purification: Column chromatography is inefficient for large batches.

-

Alternative: Crystallization from ether/ligroin mixtures improves recovery.

-

-

Cost: Triflic anhydride’s expense necessitates catalyst recycling .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume